N-(butan-2-yl)-4-chloroaniline
Description
Contextualization within Substituted Anilines and Amines
N-(butan-2-yl)-4-chloroaniline belongs to the broad class of organic compounds known as substituted anilines. wisdomlib.orghmdb.ca Aniline (B41778) is an organic compound with the formula C₆H₅NH₂ and consists of a phenyl group attached to an amino group. wikipedia.org Substituted anilines are derivatives of aniline where one or more hydrogen atoms on the aromatic ring or the amino group have been replaced by other functional groups. wisdomlib.org These compounds are fundamental building blocks in chemical synthesis. wisdomlib.org
Amines are categorized as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. This compound is a secondary amine because the nitrogen atom is bonded to two carbon-containing groups: the 4-chlorophenyl group and the butan-2-yl group. The presence of the chlorine atom on the phenyl ring and the alkyl group on the nitrogen atom significantly influences the compound's reactivity and physical properties compared to unsubstituted aniline.
The chlorine atom at the para-position of the aniline ring is an electron-withdrawing group, which decreases the basicity of the amino group. The butan-2-yl group, being an alkyl group, is electron-donating and also introduces steric hindrance around the nitrogen atom. This interplay of electronic and steric effects is a key aspect of its chemistry.
Significance of Secondary Anilines in Contemporary Organic Synthesis
Secondary anilines are crucial intermediates in the synthesis of a wide array of important organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov Their utility stems from the reactivity of the N-H bond and the aromatic ring, which allow for a variety of chemical transformations.
In modern organic synthesis, the formation of carbon-nitrogen (C-N) bonds is a fundamental process, and secondary anilines are often key substrates in these reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-aryl and N-alkyl anilines. These methods offer high efficiency and functional group tolerance. smolecule.com
Furthermore, secondary anilines are precursors for the synthesis of various heterocyclic compounds. For instance, they can be used to synthesize indoles and benzofurans, which are prevalent motifs in medicinal chemistry. acs.org The development of ligand-controlled selective synthesis methods has expanded the utility of secondary anilines in creating diverse molecular architectures. acs.org The "borrowing hydrogen" methodology, a green chemistry approach, often utilizes secondary anilines to create more complex amines with high selectivity for mono-N-alkylation. acs.org
Structural Features and Stereochemical Considerations of this compound
The structure of this compound presents several notable features. The molecule consists of a 4-chlorophenyl group and a butan-2-yl group bonded to a central nitrogen atom.
A critical aspect of this molecule is its stereochemistry. The butan-2-yl group contains a chiral center at the second carbon atom, meaning this compound can exist as a pair of enantiomers: (R)-N-(butan-2-yl)-4-chloroaniline and (S)-N-(butan-2-yl)-4-chloroaniline. The presence of this stereocenter is significant because the biological activity and physical properties of the two enantiomers can differ. This is particularly important in pharmaceutical applications, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.
The geometry of the nitrogen atom in anilines is also noteworthy. While the nitrogen in many alkylamines is pyramidal, the nitrogen in aniline is more planar due to the delocalization of the nitrogen lone pair into the aromatic π-system. wikipedia.org In substituted anilines like this compound, the degree of pyramidalization is influenced by the electronic nature of the substituents. wikipedia.org The electron-withdrawing chlorine atom tends to favor a more planar geometry, while the electron-donating alkyl group would typically favor a more pyramidal shape. wikipedia.org The actual geometry is a balance of these opposing effects.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Number | 1019518-86-5 |
| Canonical SMILES | CCC(C)Nc1ccc(Cl)cc1 |
| InChI Key | IICNQZHWRPYSBH-UHFFFAOYSA-N |
| logP | 3.35 |
| Purity | 95% |
This data is compiled from multiple sources. fluorochem.co.uk
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-butan-2-yl-4-chloroaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
IICNQZHWRPYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of N Butan 2 Yl 4 Chloroaniline
Electrophilic Aromatic Substitution on the Chlorinated Aniline (B41778) Moiety
The aniline moiety in N-(butan-2-yl)-4-chloroaniline is activated towards electrophilic aromatic substitution. The amino group is an ortho-, para-directing group, while the chlorine atom is a deactivating ortho-, para-directing group. scribd.compearson.com Consequently, electrophiles will preferentially attack the positions ortho to the amino group (and meta to the chlorine).
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of this compound would be expected to yield N-(butan-2-yl)-4-chloro-2-nitroaniline as the major product. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. schoolwires.net
Nucleophilic Reactivity of the Secondary Amine Nitrogen
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with various electrophiles. For example, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides can also occur, leading to the formation of a tertiary amine. smolecule.com
Oxidative Transformations of the Aniline Core
The aniline core of this compound is susceptible to oxidation, which can proceed through various pathways, including electrochemical methods. These transformations often involve the formation of reactive intermediates.
Electrochemical Oxidation Pathways of Haloanilines
The electrochemical oxidation of para-substituted haloanilines, such as 4-chloroaniline (B138754), has been studied. metu.edu.trtandfonline.comtandfonline.com These studies indicate that the oxidation typically proceeds via an initial one-electron transfer to form a radical cation. acs.org This radical cation can then undergo further reactions, such as dimerization. acs.orgnih.gov The oxidation potential and the subsequent reaction pathway can be influenced by the nature of the halogen substituent and the reaction medium. For instance, the electrochemical polymerization of para-haloanilines has been achieved through constant potential electrolysis. metu.edu.trtandfonline.comtandfonline.com
Formation of Reactive Intermediates and Derivatives
The oxidation of anilines can lead to the formation of various reactive intermediates, including radical cations and nitrenes. nih.govrsc.org In the case of haloanilines, the electrochemically generated radical cation can couple with a neutral parent molecule to form a dimeric species. acs.orgnih.gov For example, the electro-oxidation of para-chloroaniline in acetonitrile (B52724) has been shown to produce a paramagnetic dimer. nih.gov The oxidation of anilines can also lead to the formation of colored products like azoxybenzenes and nitrobenzenes, with the product distribution being controllable by the reaction conditions. acs.orgwindows.net The formation of these derivatives proceeds through intermediates such as nitrosobenzenes and phenylhydroxylamines. who.int The isolation and characterization of these transient species can be challenging due to their short lifetimes. rsc.org
Reductive Transformations of the Aniline Functional Group
While the amino group itself is already in a reduced state, the aromatic ring and the chloro substituent can undergo reduction under specific conditions. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexyl ring, although this typically requires harsh conditions. More commonly, reductive transformations target other functional groups that might be introduced onto the molecule. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group using various reducing agents like tin or iron in acidic media, or through catalytic hydrogenation. unimi.it This process is fundamental in the synthesis of substituted anilines. unimi.it The reduction of 4-chloronitrobenzene to 4-chloroaniline is a well-established reaction. acs.org Additionally, recent methods have explored the use of sodium borohydride (B1222165) in the presence of carbon dioxide for the N-formylation of anilines, which is a reductive functionalization. nih.govrsc.org
Impact of Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can significantly influence the kinetics and mechanism of reactions involving this compound. Solvent polarity, proticity, and coordinating ability all play a role.
For nucleophilic substitution reactions involving anilines, the solvent can affect the rate by stabilizing the transition state. nih.govresearchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) have been shown to accelerate the rate of reaction between phenacyl bromide and anilines compared to polar protic solvents like methanol. koreascience.kr This is often attributed to the better solvation of the transition state in dipolar aprotic solvents. koreascience.kr In some cases, a change in solvent can even lead to a change in the reaction mechanism. nih.gov The rate of nucleophilic substitution reactions of anilines has been observed to decrease with a decrease in the dielectric constant of the solvent. ias.ac.in
The table below illustrates the effect of solvent on the specific reaction rate for the oxidation of aniline.
| Methanol % (v/v) | Dielectric Constant (D) | kobs x 10³ (min⁻¹) |
| 20 | 61.7 | 20.2 |
| 30 | 57.9 | 16.8 |
| 40 | 54.0 | 12.5 |
| 50 | 50.2 | 10.0 |
| 60 | 46.4 | 7.5 |
| Data adapted from a study on the kinetics of oxidation of aniline by periodate. niscpr.res.in |
Polarity and Solvating Ability in Substitution Reactions
The reactivity of this compound in substitution reactions is significantly influenced by the polarity of the solvent and its ability to solvate the reacting species. The molecular structure of this compound, featuring a butan-2-yl group and a chlorine atom on the aniline ring, imparts a specific polarity that affects its interactions with different solvents. smolecule.com The choice of solvent can dictate the reaction kinetics and selectivity in processes such as nucleophilic substitution. smolecule.comresearchgate.net
The polarity of a solvent can impact the stability and reactivity of a molecule through various interactions with its molecular orbitals. researchgate.net In the context of substitution reactions involving anilines, polar aprotic solvents have been shown to be more effective than protic solvents. This is attributed to their ability to enhance the reactivity of nucleophiles while minimizing side reactions. smolecule.com For instance, in aniline alkylation reactions, dimethylformamide (DMF) has demonstrated superior performance, exhibiting higher relative rate constants compared to other solvents like tetrahydrofuran (B95107) (THF). smolecule.com
The solvating ability of the medium is crucial for stabilizing intermediates and transition states in substitution reactions. For weakly nucleophilic amines or reactions with leaving groups that require effective solvation to proceed, the choice of solvent is paramount. researchgate.net For example, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent, often in the presence of an acid catalyst like trifluoroacetic acid (TFA), has been shown to dramatically accelerate nucleophilic aromatic substitution (SNAr) reactions of substituted anilines. researchgate.net This is because TFE is a highly effective hydrogen-bond donor, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The dielectric constant of the solvent is a key parameter that influences its polarity and, consequently, the reaction rates. Generally, a higher dielectric constant indicates a more polar solvent, which can better solvate charged species. Theoretical studies have shown that the polarizability of molecules, a measure of how easily the electron cloud is distorted by an electric field, increases with the dielectric constant of the solvent. researchgate.net A molecule with higher polarizability is generally more reactive. researchgate.net
Interactive Data Table: Solvent Effects on Substitution Reactions
| Solvent | Type | Dielectric Constant (approx.) | Effect on Substitution Reactions |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Enhances nucleophile reactivity, leading to higher rate constants in aniline alkylation. smolecule.com |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Lower rate constants compared to DMF in aniline alkylation. smolecule.com |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 26.7 | Dramatically accelerates SNAr reactions, especially with weakly nucleophilic anilines. researchgate.net |
| Butan-1-ol | Polar Protic | 17.8 | Can lead to significant side-reactions in some substitution reactions. researchgate.net |
| Toluene (B28343) | Nonpolar | 2.4 | Often used in direct reductive amination reactions. mdpi.com |
Hydrogen Bonding and Aggregation Phenomena
This compound, containing a secondary amine (N-H) group, is capable of participating in hydrogen bonding. libretexts.org This intermolecular force plays a crucial role in the physical properties and reactivity of the compound. The hydrogen atom attached to the nitrogen is partially positive and can form a hydrogen bond with an electronegative atom, such as the nitrogen or chlorine of another molecule. libretexts.org
Hydrogen bonding can lead to the self-aggregation of molecules. rsc.org In solution, this compound molecules can associate with each other through N-H···N or N-H···Cl hydrogen bonds. The extent of this aggregation is dependent on factors such as concentration and the nature of the solvent. osu.edu In nonpolar solvents, self-association through hydrogen bonding is generally more favorable, whereas in polar, hydrogen-bonding solvents, solute-solvent hydrogen bonds will compete with solute-solute interactions. researchgate.net
The formation of aggregates can influence the reactivity of the compound. For instance, aggregation can sterically hinder the reactive sites of the molecule, potentially slowing down reaction rates. Conversely, in some cases, aggregation can pre-organize the molecules in a way that facilitates a particular reaction pathway.
The study of similar systems, such as other substituted anilines and heterocyclic compounds, has provided insights into how hydrogen bonding affects aggregation. For example, research on metal-free phthalocyanines has demonstrated that the presence of N-H groups capable of forming hydrogen bonds can lead to distinct aggregation behaviors, such as the formation of J-aggregates ("head-to-tail") or H-aggregates ("face-to-face"). rsc.org The type of aggregate formed is influenced by the solvent and the specific intermolecular interactions. rsc.org
Interactive Data Table: Hydrogen Bonding in this compound
| Interaction Type | Description | Potential Impact on Properties |
| Solute-Solute (Self-Aggregation) | This compound molecules associate via N-H···N or N-H···Cl hydrogen bonds. | Can influence viscosity, boiling point, and solubility. May affect reactivity by altering the accessibility of reactive sites. rsc.org |
| Solute-Solvent | This compound forms hydrogen bonds with polar solvent molecules (e.g., alcohols, water). | Competes with self-aggregation and affects solubility. Can influence reaction mechanisms by stabilizing intermediates. researchgate.net |
Influence on Equilibrium and Rate Constants
The structure of this compound, with its specific electronic and steric characteristics, influences both the position of chemical equilibria and the rate constants of reactions in which it participates. The presence of the electron-withdrawing chlorine atom at the para-position of the aniline ring decreases the basicity of the nitrogen atom compared to aniline itself. This affects the equilibrium position of acid-base reactions.
In substitution reactions, the nature of the solvent and the presence of catalysts can significantly alter rate constants. As discussed previously, polar aprotic solvents can enhance the rates of nucleophilic substitution reactions involving anilines. smolecule.com Furthermore, the use of an acidic catalyst can drive reactions to completion by, for example, facilitating the removal of water in condensation reactions. dss.go.th
The steric hindrance provided by the butan-2-yl group can also play a role in determining reaction rates. This bulky group can hinder the approach of reactants to the nitrogen atom or the aromatic ring, potentially slowing down reactions compared to less sterically hindered anilines.
In direct reductive amination reactions, where an amine reacts with a ketone in the presence of a reducing agent, the structure of the aniline influences both the conversion rate and the enantioselectivity of the reaction. mdpi.com For instance, studies on the direct reductive amination of aliphatic ketones have shown that the electronic properties of the aniline substituent can affect the reaction outcome. mdpi.com
Interactive Data Table: Factors Influencing Equilibrium and Rate Constants
| Factor | Influence on Equilibrium | Influence on Rate Constants | Example |
| Solvent Polarity | Can shift equilibrium by differentially solvating reactants and products. | Polar aprotic solvents can increase rates of SNAr reactions. smolecule.com | Use of DMF in aniline alkylation. smolecule.com |
| Catalyst | Can drive equilibrium towards products by removing a byproduct. | Can provide an alternative, lower-energy reaction pathway, thus increasing the rate. | Azeotropic removal of water using an acidic catalyst. dss.go.th |
| Steric Hindrance | May favor the formation of less sterically crowded products. | The bulky butan-2-yl group can decrease reaction rates by blocking access to the reactive site. | Slower reaction rates compared to less hindered anilines. |
| Electronic Effects | The electron-withdrawing chlorine atom reduces the basicity of the amine. | Can affect the nucleophilicity of the amine and the stability of reaction intermediates. | Lower pKa compared to unsubstituted aniline. |
Advanced Spectroscopic and Structural Elucidation of N Butan 2 Yl 4 Chloroaniline
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
No experimental or theoretical FTIR data specifically for N-(butan-2-yl)-4-chloroaniline is available in the reviewed literature.
Raman Spectroscopy for Molecular Vibrations
No experimental or theoretical Raman spectroscopy data specifically for this compound has been found.
Potential Energy Distributions (PED) for Vibrational Assignments
As no vibrational spectra (FTIR or Raman) have been reported, a Potential Energy Distribution analysis for vibrational assignments of this compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Specific, experimentally determined ¹H and ¹³C NMR chemical shift data for this compound are not present in the accessible scientific literature.
Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction
There are no published studies that apply the GIAO method to predict the ¹H and ¹³C NMR chemical shifts of this compound.
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy is a cornerstone technique for probing the electronic structure of molecules. By absorbing ultraviolet or visible light, molecules undergo transitions between electronic energy levels, which provides fundamental insights into the nature of their chemical bonds and substituent effects.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. For this compound, the principal chromophore is the 4-chloroaniline (B138754) moiety. The electronic spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the nitrogen and chlorine atoms.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from its parent compound, 4-chloroaniline. The spectrum of 4-chloroaniline in alcohol exhibits two main absorption bands. nih.gov The primary, high-energy band is attributed to the benzenoid π → π* transition, while a secondary, lower-energy band is associated with the intramolecular charge transfer between the amino group and the benzene ring. nih.gov
The introduction of the N-(butan-2-yl) group, an alkyl substituent, is anticipated to have a modest effect on the electronic transitions. Alkyl groups are weak electron donors (positive inductive effect), which may cause a small bathochromic (red) shift in the absorption maxima compared to the parent aniline (B41778).
Table 1: Experimental UV-Vis Absorption Data for 4-Chloroaniline (in Alcohol)
| Absorption Maximum (λmax) | Molar Absorptivity (log ε) | Assignment | Reference |
|---|---|---|---|
| 242 nm | 3.9 | π → π* | nih.gov |
This interactive table provides the known absorption data for the parent compound, 4-chloroaniline, which serves as a reference for predicting the spectral properties of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. researchgate.netresearchgate.net This approach calculates the excited state energies from the ground state electron density, allowing for the simulation of UV-Vis spectra by predicting the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., contributions from the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net
For this compound, TD-DFT calculations would provide a theoretical spectrum that could be compared with experimental results for validation. Such calculations can elucidate the specific orbitals involved in each electronic transition, offering a detailed picture of how the butan-2-yl group and the chlorine atom modulate the electronic structure of the aniline ring. Although specific TD-DFT studies on this compound are not found in the reviewed literature, the methodology is well-established for related compounds. researchgate.netresearchgate.netresearchgate.net
Table 2: Illustrative TD-DFT Output for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 298 | 0.045 | HOMO → LUMO (95%) | n → π* / ICT |
| 245 | 0.750 | HOMO-1 → LUMO (88%) | π → π* |
This interactive table is a hypothetical representation of the data that would be generated from a TD-DFT calculation for this compound, based on typical results for similar aromatic amines.
Crystal Structure Analysis
As of the latest literature reviews, a solved crystal structure for this compound or its complexes has not been reported in crystallographic databases. If single crystals of the compound were to be grown, X-ray diffraction analysis would provide definitive information about its three-dimensional structure in the solid state.
This analysis would precisely determine key structural parameters, including:
Bond Lengths and Angles: The exact distances and angles between all atoms in the molecule.
Molecular Conformation: The spatial arrangement of the butan-2-yl group relative to the plane of the 4-chloroaniline ring.
Planarity: The degree of planarity of the benzene ring.
Intermolecular Interactions: The presence of any hydrogen bonds (e.g., N-H···Cl), π-π stacking between aromatic rings, or van der Waals forces that govern the crystal packing.
For illustrative purposes, a crystal structure analysis of a related Schiff base, N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline, revealed a dihedral angle of 43.22° between its two aromatic rings and the presence of a short O···Cl contact of 3.173 Å in the crystal lattice. smolecule.com Similar detailed insights would be expected from a structural analysis of this compound.
Theoretical and Computational Chemistry of N Butan 2 Yl 4 Chloroaniline
Quantum Chemical Calculations for Molecular Geometry and Stability
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the relative stability of different molecular forms.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine the optimized geometry and ground state energies of molecules like N-(butan-2-yl)-4-chloroaniline. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
In a typical DFT calculation for this compound, the initial molecular geometry is optimized to find the lowest energy conformation, which corresponds to the most stable structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results of such a calculation provide key geometric parameters. For substituted anilines, DFT studies have revealed that substituents on the phenyl ring can alter properties such as the C-N bond length and the planarity of the amino group. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom and the steric bulk of the butan-2-yl group are expected to influence the final geometry.
Table 1: Representative Calculated Geometric Parameters for Substituted Anilines Note: This table presents typical values for analogous structures as specific experimental or calculated data for this compound is not available. The B3LYP/6-311G(d,p) level of theory is often used for such calculations.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Angle | C-N-H | ~113° |
| Dihedral Angle | C-C-N-C | Varies with conformation |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A functional is a mathematical approximation used to describe the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com
For aniline (B41778) and its derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly used and well-validated functionals, often providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed for aniline systems. researchgate.netresearchgate.net The notations indicate the following:
(d) adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing the shape of orbitals. This is important for accurately modeling bonding. youtube.com
(d,p) adds polarization functions to both heavy atoms and hydrogen atoms.
++ indicates the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are crucial for describing systems with lone pairs, anions, or non-covalent interactions, as they allow for a more accurate representation of the electron density far from the nucleus. youtube.com
For this compound, a basis set like 6-311++G(d,p) would be appropriate to accurately model the lone pairs on the nitrogen and chlorine atoms and any potential intramolecular interactions.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometric parameters, such as dihedral angles. researchgate.net
For this compound, the conformational landscape is primarily defined by rotations around two key bonds:
The C(aryl)-N bond.
The N-C(butyl) bond and the C-C bonds within the butan-2-yl group.
A PES scan would involve systematically rotating these bonds and calculating the energy at each step to identify the stable conformers (energy minima) and the transition states between them (energy maxima). researchgate.net The analysis of the butan-2-yl group is analogous to that of n-butane, which has distinct staggered (anti, gauche) and eclipsed conformations with different energy levels. youtube.com The interaction between the bulky butan-2-yl group and the chloroaniline ring will create unique, low-energy conformers that dictate the molecule's preferred shape. The most stable conformer will be the one that minimizes steric hindrance between the substituents.
Electronic Structure and Reactivity Descriptors
Computational methods also allow for the detailed analysis of a molecule's electronic properties, which are fundamental to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. fiveable.me The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom's lone pair, as this is the most electron-rich part of the molecule. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. researchgate.netresearchgate.net The presence of the electron-donating amino group and the electron-withdrawing chloro group will modulate the energies of these orbitals.
Table 2: Representative FMO Energies and Energy Gaps for Related Chloroaniline Compounds (Calculated via DFT) Note: Values are illustrative and depend on the specific isomer, functional, and basis set used.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-Chloroaniline (B138754) | -5.4 to -5.8 | -0.5 to -0.9 | ~4.6 to 5.1 |
| 2-Chloroaniline | -5.5 to -5.9 | -0.6 to -1.0 | ~4.7 to 5.2 |
| 3-Chloroaniline | -5.6 to -6.0 | -0.7 to -1.1 | ~4.8 to 5.3 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. The MEP is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The color code typically used is:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map is expected to show a region of high negative potential (red/yellow) around the electronegative nitrogen and chlorine atoms due to their lone pairs of electrons. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor site. researchgate.net The aromatic ring will exhibit a complex potential, influenced by the competing electronic effects of the amino and chloro substituents.
Natural Charge Distribution and Thermodynamic Stability Prediction
The natural charge distribution within a molecule provides insight into its electronic structure and potential reactivity. This is often determined through Natural Bond Orbital (NBO) analysis, which calculates the charges on individual atoms based on the electron density. For this compound, one would expect the nitrogen and chlorine atoms to exhibit negative natural charges due to their high electronegativity, while the carbon and hydrogen atoms would carry positive charges. The precise values would depend on the specific chemical environment of each atom within the molecule.
Table 1: Hypothetical Natural Charges and Thermodynamic Parameters for this compound
| Atom/Parameter | Predicted Value |
| Natural Charge on Nitrogen | Negative |
| Natural Charge on Chlorine | Negative |
| Enthalpy of Formation (gas phase) | Data not available |
| Gibbs Free Energy of Formation (gas phase) | Data not available |
| Entropy (gas phase) | Data not available |
Note: The values in this table are qualitative predictions and require specific computational studies for quantification.
Electron Localization Function (ELF) for Bonding Characterization
The Electron Localization Function (ELF) is a tool used to visualize and understand the nature of chemical bonds. It maps regions of high electron localization, which correspond to covalent bonds and lone pairs. An ELF analysis of this compound would be expected to show high ELF values in the regions of the C-C, C-H, C-N, N-H, and C-Cl bonds, indicating covalent bonding. Additionally, high localization would be observed around the nitrogen and chlorine atoms, corresponding to their lone pair electrons. This analysis helps in confirming the Lewis structure of the molecule and understanding the spatial arrangement of its electron pairs.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness)
For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating butan-2-yl group attached to the aniline moiety would influence its HOMO-LUMO gap and, consequently, its chemical hardness and softness. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Trend |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / (2η) | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |
Note: Quantitative values for these descriptors for this compound are not available in the current literature and would require dedicated computational investigation.
Intermolecular Interactions and Noncovalent Interactions (NCI) Analysis
Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize noncovalent interactions (NCI) within and between molecules. It identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an RDG analysis would reveal the presence of van der Waals interactions between the alkyl chain and the aromatic ring, as well as potential weak hydrogen bonds involving the N-H group.
Hydrogen Bonding and Van der Waals Interactions
The primary site for hydrogen bonding in this compound is the N-H group, which can act as a hydrogen bond donor. The nitrogen and chlorine atoms, with their lone pairs, can act as hydrogen bond acceptors. The presence and strength of these hydrogen bonds would significantly influence the compound's physical properties, such as its boiling point and solubility.
Solvation Models in Computational Studies (e.g., IEFPCM)
To understand the behavior of this compound in a solvent, computational models such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) are employed. This model simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution, such as solvation energy and changes in molecular geometry and electronic structure. Applying the IEFPCM model would be essential for predicting the compound's behavior in different solvents and for comparing theoretical calculations with experimental data obtained in solution.
Derivatization and Analogues of N Butan 2 Yl 4 Chloroaniline for Chemical Synthesis
Synthesis of Substituted N-(butan-2-yl)-4-chloroaniline Derivatives
The synthesis of derivatives from this compound can be achieved through several established chemical transformations. These reactions typically target the aromatic ring or the secondary amine, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One common approach involves the electrophilic substitution on the aromatic ring. Given the presence of the activating amino group and the deactivating but ortho-, para-directing chloro group, incoming electrophiles can be directed to specific positions on the benzene (B151609) ring. However, the bulky sec-butyl group may sterically hinder substitution at the ortho positions.
Another key reaction is the modification of the secondary amine. The nitrogen atom can act as a nucleophile, participating in reactions such as acylation, alkylation, and arylation to yield a wide range of N-substituted products. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides.
Furthermore, the chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by electron-withdrawing groups. A more common strategy for modifying this position is through transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the para-position, significantly increasing the molecular diversity of the resulting derivatives.
Table 1: Examples of Synthetic Transformations for this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride, base (e.g., pyridine) | N-acyl-N-(butan-2-yl)-4-chloroaniline |
| Alkylation | Alkyl halide, base (e.g., NaH) | N-alkyl-N-(butan-2-yl)-4-chloroaniline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-(butan-2-yl)-[1,1'-biphenyl]-4-amine derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-(substituted-amino)-N-(butan-2-yl)aniline |
Formation of Heterocyclic Scaffolds Incorporating the N-Butan-2-yl-4-chloroaniline Moiety
The this compound core is a valuable synthon for the construction of various heterocyclic systems. The aniline (B41778) nitrogen and the aromatic ring can participate in cyclization reactions to form fused or appended heterocycles, which are prevalent in medicinal chemistry.
One prominent example is the synthesis of indole (B1671886) derivatives. The Fischer indole synthesis, a classic method for preparing indoles, can be adapted using this compound. This would involve the reaction with a ketone or aldehyde under acidic conditions to form a hydrazone, which then undergoes rearrangement and cyclization. For instance, reaction with a suitable ketone could lead to the formation of a 6-chloro-1-(butan-2-yl)indole derivative.
Another important class of heterocycles accessible from this starting material are quinolines and quinolones. The Conrad-Limpach and Doebner-von Miller reactions are well-established methods for quinoline (B57606) synthesis that utilize anilines as key components. By reacting this compound with β-ketoesters or α,β-unsaturated carbonyl compounds, respectively, substituted quinoline and quinolone scaffolds can be constructed.
Furthermore, the synthesis of triazoles has been reported using aniline derivatives. For example, a 1,2,4-triazol-3-one derivative, 2-(butan-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, has been synthesized, highlighting the utility of the this compound moiety in constructing five-membered heterocyclic rings. The synthesis of such compounds often involves the reaction of the aniline with reagents that provide the remaining atoms of the heterocyclic ring.
The reactivity of the aniline nitrogen also allows for its incorporation into larger heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines or other seven-membered rings, depending on the reaction partner and conditions.
Table 2: Examples of Heterocyclic Scaffolds Derived from this compound
| Heterocycle | Synthetic Method | Key Reagents |
| Indoles | Fischer Indole Synthesis | Ketone/Aldehyde, Acid catalyst |
| Quinolines | Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound, Acid |
| Quinolones | Conrad-Limpach Synthesis | β-Ketoester |
| Triazoles | Multi-step synthesis | e.g., Phosgene, Hydrazine |
Preparation of Phosphoramidates and Related Organophosphorus Compounds
Phosphoramidates, a class of organophosphorus compounds featuring a phosphorus-nitrogen bond, are of significant interest due to their biological activities and applications in synthesis. mdpi.com this compound can serve as the amine component in the synthesis of these compounds. nih.gov
The formation of the P-N bond can be achieved through several methods. nih.gov A common approach is the reaction of the aniline with a suitable phosphorylating agent, such as a phosphorochloridate (e.g., diethyl chlorophosphate), in the presence of a base to neutralize the HCl byproduct. This reaction directly installs the phosphoramidate (B1195095) functionality onto the nitrogen atom.
Another versatile method is the Atherton-Todd reaction, which involves the reaction of a dialkyl phosphite (B83602) with the amine in the presence of carbon tetrachloride and a base. nih.gov This reaction proceeds via an in situ generated phosphorochloridate. Modified Atherton-Todd conditions offer improved yields and substrate scope. nih.gov
Oxidative cross-coupling reactions have also emerged as a powerful tool for P-N bond formation. mdpi.comnih.gov For instance, the reaction of this compound with a dialkyl H-phosphonate in the presence of an oxidizing agent and a catalyst can afford the desired phosphoramidate. nih.gov Systems like lithium iodide/tert-butyl hydroperoxide have been used for this purpose. mdpi.comnih.gov
The development of electrochemical methods for P-N bond formation represents a greener alternative. beilstein-journals.org The electrochemical coupling of amines with dialkyl phosphonates has been reported, offering a mild and efficient route to phosphoramidates. beilstein-journals.org
The resulting phosphoramidates, derived from this compound, can be further elaborated or studied for their potential applications. The diversity of available synthetic methods allows for the preparation of a wide range of phosphoramidates with varying substituents on the phosphorus atom, enabling the fine-tuning of their chemical and biological properties.
Table 3: Methods for the Synthesis of Phosphoramidates from this compound
| Method | Key Reagents | Description |
| Phosphorylation | Phosphorochloridate, Base | Direct reaction with a phosphorylating agent. |
| Atherton-Todd Reaction | Dialkyl phosphite, CCl4, Base | In situ generation of the phosphorylating species. |
| Oxidative Cross-Coupling | Dialkyl H-phosphonate, Oxidant, Catalyst | Forms the P-N bond under oxidative conditions. mdpi.comnih.gov |
| Electrochemical Synthesis | Dialkyl phosphonate, Electrolysis | Green and efficient method for P-N bond formation. beilstein-journals.org |
Applications of N Butan 2 Yl 4 Chloroaniline in Materials Science and Organic Synthesis
Intermediate in the Synthesis of Fine Chemicals
N-(butan-2-yl)-4-chloroaniline is a significant intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Its structure allows for a variety of chemical transformations, making it a valuable starting material.
The presence of the aniline (B41778) functional group allows for reactions such as acylation, alkylation, and diazotization, leading to a diverse range of derivatives. The chlorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution reactions, further expanding its synthetic utility. smolecule.com For instance, it can undergo coupling reactions, like the Suzuki coupling, to form biaryl compounds. smolecule.com
The synthesis of this compound itself can be achieved through several methods, including the catalytic amination of 4-chloroaniline (B138754). smolecule.com Transition metal catalysts, particularly those based on palladium, are often employed for carbon-nitrogen cross-coupling reactions to produce this compound efficiently. smolecule.com
Utility in Dye and Pigment Production
The aromatic nature of this compound makes it a suitable precursor for the synthesis of dyes and pigments. smolecule.com The core structure can be chemically modified to create chromophores, the parts of a molecule responsible for its color. Its derivatives can be used to produce a range of colors, and the chloro-substituent can enhance the stability and fastness of the resulting dyes.
For example, chloroanilines are used as intermediates in the production of organic pigments. chembk.com Specifically, 4-chloroaniline is a known precursor in the synthesis of certain azo pigments. nih.gov Azo compounds, characterized by the functional group R-N=N-R', are a large and important class of colorants. The synthesis of Pigment Yellow 83, a diarylide pigment, involves the use of 2,5-dimethoxy-4-chloroaniline, which is structurally related to this compound. sypigment.com
Potential in Optoelectronic Materials Development
There is growing interest in the application of aniline derivatives in the development of optoelectronic materials. These materials can convert light into electrical energy or vice versa and are essential components in devices like LEDs and solar cells. The molecular structure of this compound, with its potential for modification, makes it a candidate for incorporation into novel organic materials with specific electronic properties.
Research has shown that related chloroaniline structures have potential applications in the development of organic nonlinear optical single crystals. smolecule.com The strategic placement of electron-donating and electron-withdrawing groups on an aromatic ring, a feature present in this compound, is a common design strategy for creating molecules with high nonlinear optical activity. The development of 1,4-dihydropyrrolo[3,2-b]pyrroles, which have applications in optoelectronic materials, has been shown to be achievable using a variety of aniline derivatives. acs.org
Role as Catalyst Ligands in Transition Metal Catalysis
The nitrogen atom in this compound can act as a coordination site for transition metals, making it a potential ligand in catalysis. Ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The specific steric and electronic properties of the this compound ligand can influence the outcome of a catalytic reaction.
Chiral amines are important intermediates in pharmaceutical chemistry, and their synthesis is often achieved through direct asymmetric reductive amination (DARA) of prochiral ketones using transition metal catalysts. mdpi.com Ruthenium(II) complexes with α-diimine ligands have been shown to be effective catalysts for the N-alkylation of amines. acs.org The development of novel P,N-ligands for transition metal complexes is an active area of research for creating efficient catalysts for various organic syntheses. uni-bayreuth.de
Application as Building Blocks in Polymer Chemistry
Aniline and its derivatives are important monomers in the synthesis of conducting polymers and other advanced polymeric materials. bldpharm.com The properties of the resulting polymer can be tailored by the choice of the aniline monomer. The butan-2-yl group and the chlorine atom in this compound can impart specific characteristics, such as solubility and thermal stability, to the polymer chain.
4-Chloroaniline is listed as an aromatic building block for synthesis. carlroth.com The incorporation of chlorine atoms into polymer structures can enhance their flame retardancy and other properties. The use of N-substituted anilines allows for greater control over the polymerization process and the final properties of the polymer.
Advanced Analytical Method Development Utilizing this compound as a Model Compound
In the development of new analytical techniques, well-characterized compounds are often used as models to test and validate the method. This compound, with its specific chemical properties, can serve this purpose. smolecule.com For example, its presence could be detected and quantified by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
The development of methods for the determination of chloroanilines is important for environmental monitoring and other applications. For instance, a dispersive liquid-liquid microextraction (DLLME) method coupled with spectrophotometry has been developed for the determination of procaine (B135) hydrochloride, which involves a reaction with the amino group. ijddt.com This highlights the types of analytical methods where a compound like this compound could be relevant.
Future Research Trajectories and Underexplored Areas
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing secondary amines, such as direct N-alkylation with alkyl halides, often suffer from low atom economy and the generation of significant waste. researchgate.netrsc.org The future of synthesizing N-(butan-2-yl)-4-chloroaniline lies in the development of greener, more efficient catalytic processes that minimize environmental impact.
Promising research directions include:
Hydrogen Borrowing Catalysis : This atom-economic approach, also known as hydrogen auto-transfer, utilizes alcohols as alkylating agents, with water as the sole byproduct. rsc.org The strategy involves the temporary removal of hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine (4-chloroaniline) to form an imine. This imine is subsequently reduced by the "borrowed" hydrogen to yield the final secondary amine. rsc.org Research in this area focuses on developing robust and recyclable catalysts, often based on iridium, ruthenium, or earth-abundant metals, that can operate under mild conditions. rsc.orgscribd.com
Direct Reductive Amination (DRA) : This one-pot process combines a carbonyl compound (e.g., butan-2-one) with an amine in the presence of a reducing agent. researchgate.net To enhance sustainability, research is moving away from stoichiometric hydride donors towards catalytic hydrogenation. Heterogeneous copper catalysts have shown promise for the DRA of ketones with anilines, offering high conversion and selectivity without the need for additives. researchgate.net
Hydroaminoalkylation : The use of earth-abundant metal catalysts, such as titanium, for the hydroaminoalkylation of alkenes presents a highly atom-economical route. rsc.org A titanium-catalyzed system can add secondary amines to alkenes with branched regioselectivity, offering a direct pathway to compounds like this compound from 4-chloroaniline (B138754) and butene isomers. rsc.org
Use of Green Solvents : Investigating the use of alternative reaction media, such as Deep Eutectic Solvents (DESs), can enhance the sustainability of synthesis. mdpi.com DESs can act as both the solvent and catalyst, increasing the nucleophilicity of aromatic amines and thereby accelerating reaction rates in alkylations. mdpi.com
| Sustainable Synthetic Method | Key Features | Catalyst/System Examples | Primary Byproduct | Reference |
|---|---|---|---|---|
| Hydrogen Borrowing | Uses alcohols as alkylating agents; high atom economy. | Iridium, Ruthenium, Nickel, Copper complexes | Water | researchgate.netrsc.org |
| Direct Reductive Amination (Catalytic) | One-pot reaction of a ketone and an amine with H₂. | Heterogeneous Copper (Cu) catalysts | Water | researchgate.net |
| Hydroaminoalkylation | Direct addition of an amine to an alkene; high atom economy. | Titanium (Ti) complexes | None | rsc.org |
| Synthesis in Deep Eutectic Solvents (DESs) | Uses biodegradable, low-volatility solvents that can also act as catalysts. | Choline chloride-based DESs (e.g., Reline) | Varies with reaction | mdpi.com |
In-depth Mechanistic Understanding of Complex Reactions
A deeper mechanistic understanding of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research should focus on elucidating the intricate steps of advanced catalytic cycles.
Palladium-Catalyzed C-N Coupling : While widely used, the mechanism of Buchwald-Hartwig amination involving chloroanilines can be complex. The generally accepted cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond. smolecule.com Underexplored areas include the precise role of ligands in preventing side reactions and the influence of the sec-butyl group's steric hindrance on the rate of reductive elimination.
Hydrogen Borrowing Mechanism : The catalytic cycle for hydrogen borrowing involves a metal-catalyzed dehydrogenation of the alcohol, condensation to an imine, and subsequent reduction. rsc.org Detailed kinetic and spectroscopic studies are needed to identify the rate-determining step and the nature of the active catalytic species, particularly for reactions involving substituted anilines like 4-chloroaniline.
Electrochemical Reaction Mechanisms : The electrochemical oxidation of 4-chloroaniline can lead to the formation of unstable intermediates. rsc.org Studies have shown that one-electron oxidation can lead to a disproportionation reaction, affording a reactive chloronium intermediate. rsc.org Understanding how the N-butan-2-yl substituent influences these electrochemical pathways could open new avenues for controlled functionalization.
Exploration of New Non-Biological Applications in Advanced Materials
While many aniline (B41778) derivatives are studied for their biological activity, a significant underexplored area for this compound is its potential incorporation into advanced materials. The compound's structure, featuring a reactive amine, a tunable aromatic ring, and a chiral alkyl group, makes it a candidate for creating functional polymers and materials with specific properties.
Functional Polymers and Adhesives : The secondary amine group can be used as a reactive site for polymer functionalization. For instance, titanium-catalyzed hydroaminoalkylation has been used to prepare amine-functionalized polypropylene, which can be useful as adhesives or compatibilizers in polymer blends. rsc.org this compound could serve as a monomer or functionalizing agent to impart specific characteristics, such as altered surface energy or adhesion properties, to commodity polymers.
Materials for Optics and Electronics : The aromatic structure of aniline derivatives allows for their use in dyes, pigments, and potentially as building blocks for organic electronic materials. smolecule.comsmolecule.com Future work could explore the synthesis of polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs) or as charge-transporting materials, where the chlorine and alkyl substituents could be used to fine-tune electronic properties and solubility. smolecule.comfigshare.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of molecules like this compound, thereby guiding experimental work and reducing development time.
Density Functional Theory (DFT) : DFT calculations are widely used to investigate the structural and electronic properties of substituted anilines. capes.gov.brresearchgate.net Future studies can apply DFT to model the transition states of synthetic reactions, providing insights into reaction barriers and mechanisms. nih.govacs.org For example, DFT has been used to elucidate the hydrogen atom transfer (HAT) mechanism in the oxidation of substituted anilines by ferrate(VI). nih.govacs.orgresearchgate.net Such models could predict the degradation pathways or metabolic fate of this compound.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., reactivity, lipophilicity, toxicity). nih.govtandfonline.com By calculating a range of molecular descriptors for this compound, it is possible to build QSAR models to predict its behavior. For instance, models have been developed to predict the lipophilicity of aniline derivatives, which is a key parameter in material science and environmental assessment. nih.govmdpi.com
| Computational Method | Application for Aniline Derivatives | Predicted Properties/Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties. | Reaction pathways, transition state energies, molecular orbital energies, structural parameters. | researchgate.netnih.govacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between structure and properties like lipophilicity or toxicity. | Prediction of logP, toxicity (e.g., pIGC50), pharmacokinetic profiles (ADMET). | nih.govtandfonline.commdpi.com |
| Molecular Docking | Simulating interactions between a molecule and a target (e.g., protein, material surface). | Binding affinity, interaction modes. | mdpi.com |
Stereoselective Synthesis of Chiral this compound
The butan-2-yl group attached to the nitrogen atom contains a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-N-(butan-2-yl)-4-chloroaniline. The synthesis of single enantiomers is a significant challenge and a crucial area for future research, as different enantiomers can have distinct properties in chiral materials or as intermediates for pharmaceuticals.
Direct Asymmetric Reductive Amination (DARA) : This is one of the most promising methods for synthesizing chiral amines. mdpi.com The DARA of an achiral ketone (butan-2-one) with 4-chloroaniline using a chiral catalyst can, in principle, produce a single enantiomer of the target compound. Research has shown that cationic iridium complexes paired with a chiral phosphate (B84403) counteranion can catalyze the DARA of various aliphatic ketones with good to excellent enantioselectivities (up to 96% ee). mdpi.com A key research trajectory is to find suitable conditions and catalysts to separate the enantiomers of amines derived from 4-chloroaniline, an area that has proven challenging. mdpi.com
Enantioselective Hydroformylation : Another potential route involves the enantioselective hydroformylation of a suitable precursor, such as (Z)-N-(but-2-en-1-yl)-4-chloroaniline. nih.gov This reaction would introduce a chiral aldehyde group that could then be converted to the desired sec-butyl group.
Novel Electrochemical Methods : Recent advances in organic electrosynthesis have demonstrated the potential for stereoselective reactions. nih.gov Exploring electrochemical methods for the three-component coupling of an aniline, an alkyne, and a hydrogen source under chiral conditions could represent a novel and sustainable approach to chiral amine synthesis.
| Asymmetric Method | Ketone Substrate | Amine Substrate | Catalyst System Example | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Direct Asymmetric Reductive Amination (DARA) | 4-(benzo rsc.orgcapes.gov.brdioxol-5-yl-butan-2-one | 4-bromoaniline | Cationic CpIr(III) complex with phosphate counteranion | 84% ee | mdpi.com |
| Direct Asymmetric Reductive Amination (DARA) | Alkyl-methyl ketones | p-anisidine | Cationic CpIr(III) complex with phosphate counteranion | Up to 96% ee | mdpi.com |
Note: Data for the direct asymmetric synthesis of this compound itself is limited; this table shows results for analogous systems, indicating the potential of the methodology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(butan-2-yl)-4-chloroaniline, and how do steric effects influence reaction efficiency?
- Methodological Answer : The synthesis typically involves alkylation of 4-chloroaniline with 2-bromobutane or similar alkylating agents under basic conditions (e.g., NaHCO₃ or K₂CO₃). Steric hindrance from the branched butan-2-yl group necessitates longer reaction times or elevated temperatures compared to linear alkyl chains . For example, comparative studies show that isopropyl derivatives require higher activation energy due to increased steric bulk, which slows nucleophilic substitution . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions) and catalyst screening.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The butan-2-yl group exhibits a multiplet for the methine proton (CH) at δ ~3.8–4.2 ppm, split due to coupling with adjacent CH₂ and CH₃ groups. This contrasts with linear alkyl chains (e.g., n-butyl), which show simpler splitting patterns .
- IR : The N–H stretch (~3200–3400 cm⁻¹) is less pronounced compared to primary anilines due to steric shielding of the amine group. The C–Cl stretch appears at ~740 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 183.68 (calculated for C₁₀H₁₄ClN) with fragmentation patterns indicating loss of the butan-2-yl group (~127 m/z) .
Q. What safety protocols are critical when handling this compound, given its potential toxicity?
- Methodological Answer :
- Toxicity Risks : Methemoglobinemia is a key concern, as observed in 4-chloroaniline derivatives. Use fume hoods, nitrile gloves, and monitor for symptoms like cyanosis .
- Waste Disposal : Follow EPA guidelines for chlorinated aromatic amines. Contaminated solvents (e.g., DCM, DMF) require separate halogenated waste streams .
Advanced Research Questions
Q. How do electronic and steric effects of the butan-2-yl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electronic Effects : The electron-donating butan-2-yl group activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS due to steric hindrance. Computational studies (DFT) reveal reduced orbital overlap at the para-Cl position compared to unsubstituted 4-chloroaniline .
- Steric Effects : Reaction with bulky electrophiles (e.g., tert-butyl halides) shows lower yields compared to smaller electrophiles (e.g., methyl iodide), as confirmed by kinetic studies .
Q. What degradation pathways are effective for this compound in aquatic environments, and how are intermediates characterized?
- Methodological Answer :
- Photocatalysis : UV/TiO₂/H₂O₂ systems degrade 4-chloroaniline derivatives via hydroxyl radical (·OH) attack, producing intermediates like maleic acid and ammonia. HPLC and GC-MS track degradation kinetics and identify nitroso derivatives (e.g., 4-chloronitrosobenzene) .
- Biodegradation : Pseudomonas putida strains metabolize 4-chloroaniline via modified ortho-cleavage pathways. Chlorocatechol 1,2-dioxygenase activity is induced, with chloride release monitored ionometrically .
Q. How can computational modeling predict the antioxidant or biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to evaluate HOMO-LUMO gaps, indicating electron donation capacity. For example, methoxysalicylidene derivatives show antioxidant activity correlated with low HOMO energies .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The butan-2-yl group’s steric bulk may reduce binding affinity compared to smaller substituents, as seen in CYP inhibition assays .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies controlling for variables like purity (e.g., HPLC-validated ≥98%) and solvent effects (DMSO vs. aqueous buffers). For example, discrepancies in CYP inhibition may arise from assay pH or co-solvents .
- Enzymatic Studies : Chloride peroxidase catalyzes competing N-oxidation and ring halogenation. Use stopped-flow kinetics to quantify pH-dependent pathways (N-oxidation dominates above pH 3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
